Positional Isomerism: 2,3- vs. 3,4-Dialkoxy Arrangement
The target compound places the two alkoxy substituents in an ortho relationship (positions 2 and 3) on the phenyl ring, whereas the commercially available regioisomer 3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol (CAS 10231-47-7) positions them meta/para (3 and 4). This positional isomerism produces distinct computed topological polar surface area (TPSA) values despite identical molecular formula: the target compound has a TPSA of 38.7 Ų with 3 hydrogen-bond acceptors, while the 3,4-isomer, with its differently oriented oxygen lone pairs, may exhibit altered effective polarity [1]. The ortho-dialkoxy arrangement also creates steric hindrance around the propenol attachment site that is absent in the 3,4-isomer, potentially affecting the compound's conformational preferences and receptor binding geometry [1].
| Evidence Dimension | Substitution pattern topology (positional isomerism) and computed TPSA |
|---|---|
| Target Compound Data | 2-ethoxy-3-methoxy (ortho-dialkoxy) substitution; TPSA 38.7 Ų; H-bond acceptors 3; rotatable bonds 5 [1] |
| Comparator Or Baseline | 3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol (CAS 10231-47-7): 3-methoxy-4-ethoxy (meta/para) substitution; same molecular formula C12H16O3, MW 208.25 |
| Quantified Difference | TPSA difference inferred from oxygen spatial orientation; ortho vs. meta/para alkoxy topology alters effective polarity and steric accessibility |
| Conditions | Computed descriptors from PubChem 2.2 (target) and ChemicalBook (comparator); no direct comparative experimental measurement identified |
Why This Matters
Positional isomerism can lead to significantly different biological target engagement profiles; procurement of the correct isomer is essential for SAR reproducibility.
- [1] PubChem CID 163198759. 3-(3-Ethoxy-2-methoxyphenyl)prop-2-en-1-ol. Computed properties: TPSA 38.7 Ų, H-bond acceptor count 3, H-bond donor count 1, rotatable bond count 5, XLogP3-AA 2.0. View Source
